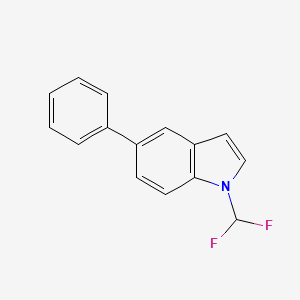

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile

Übersicht

Beschreibung

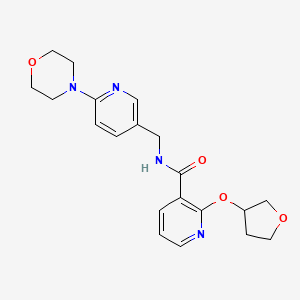

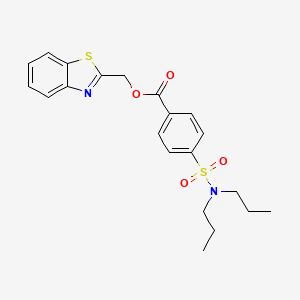

“3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 52240-08-1 . It has a molecular weight of 197.2 and is primarily used in research and pharmaceutical applications . The compound is a white to pale yellow crystalline or powder substance .

Molecular Structure Analysis

The molecular formula of the compound is C11H7N3O . The InChI Code is 1S/C11H7N3O/c12-7-8-2-1-3-9 (6-8)10-4-5-11 (15)14-13-10/h1-6H, (H,14,15) . This indicates that the compound contains 11 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Plant Growth Stimulant

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown pronounced plant growth stimulant activity .

- Methods of Application: The compounds were synthesized through heterocyclisation of 3-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]pentane-2,4-dione, 2-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide and 2-{3-[(4,6-substituted-1,3,5-triazin-2-yl)oxy]-6-oxopyridazin-1(6H)-yl}acetohydrazides .

- Results/Outcomes: Preliminary screening showed that the synthesized compounds have pronounced plant growth stimulant activity. The most active compounds are being prepared for deeper studies and further field trials .

Inhibition of MMP 13

- Application Summary: A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized to evaluate their inhibition effects on MMP 3, MMP 12 and MMP 13 .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .

PDE-III Inhibitor

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have shown to be potent PDE-III inhibitors .

- Methods of Application: The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .

- Results/Outcomes: The synthesized compounds showed potent PDE-III inhibitory activity .

Treatment of Non-Alcoholic Steatohepatitis

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of non-alcoholic steatohepatitis (NASH) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The compounds showed potential in the treatment of NASH .

Computational Chemistry

- Application Summary: The compound has been used in computational chemistry studies to understand its interaction with solvents .

- Methods of Application: The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound .

- Results/Outcomes: The NBO analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

Tuberculosis Treatment

- Application Summary: Compounds with a combination of pyrazole and pyridazine rings have been used in the treatment of tuberculosis (TB) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results/Outcomes: The compounds showed potential in the treatment of TB .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(6-oxo-1H-pyridazin-3-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-7-8-2-1-3-9(6-8)10-4-5-11(15)14-13-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIYPRKBSENAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNC(=O)C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Oxo-1,6-dihydropyridazin-3-yl)benzonitrile | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)